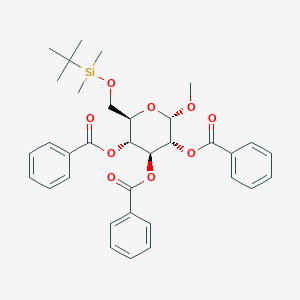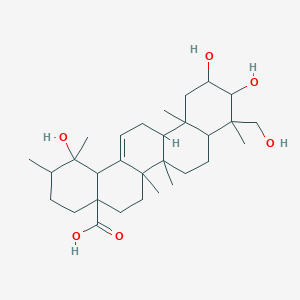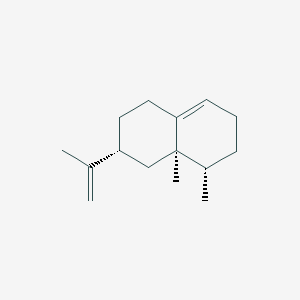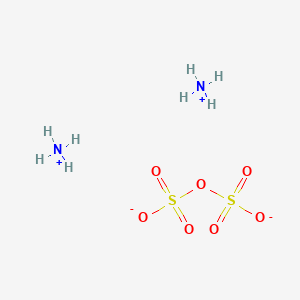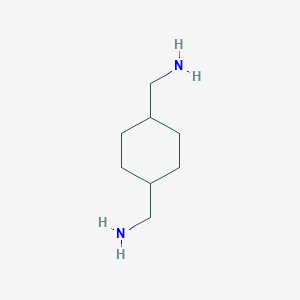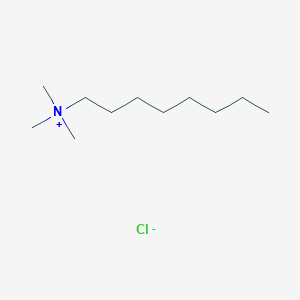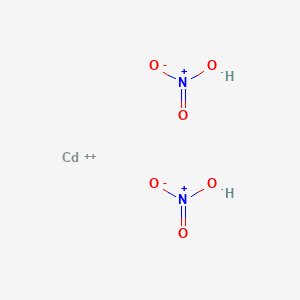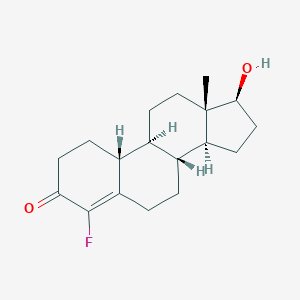
4,6-Dinitrobenzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitrobenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid can be synthesized through a nitration reaction of benzene derivatives. The process typically involves the reaction of benzene with concentrated nitric acid in the presence of concentrated sulfuric acid, which acts as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4 and 6 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used for the reduction of nitro groups.
Substitution: Electrophilic reagents such as bromine (Br2) can be used under acidic conditions for substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 4,6-diaminobenzene-1,3-dicarboxylic acid.
Substitution: Electrophilic substitution reactions can yield various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4,6-Dinitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitrobenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The nitro groups are highly reactive and can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
- 1,2-Dinitrobenzene-1,3-dicarboxylic acid
- 1,3-Dinitrobenzene-1,4-dicarboxylic acid
- 2,4-Dinitrobenzene-1,3-dicarboxylic acid
Comparison: 4,6-Dinitrobenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and applications. Compared to other dinitrobenzene derivatives, it exhibits distinct properties that make it suitable for specific industrial and research applications .
Properties
IUPAC Name |
4,6-dinitrobenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQORATWWPXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372747 |
Source


|
| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872-40-8 |
Source


|
| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
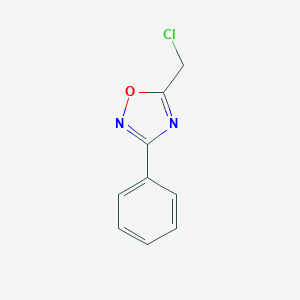


![(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B157748.png)
